molecular formula C9H10FNO3S B14807764 4-Cyclopropoxy-3-fluorobenzenesulfonamide

4-Cyclopropoxy-3-fluorobenzenesulfonamide

Cat. No.: B14807764
M. Wt: 231.25 g/mol
InChI Key: LYRVJWHWKUQLTH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclopropoxy-3-fluorobenzenesulfonyl chloride with ammonia or an amine in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction conditions typically include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluorobenzenesulfonamide

InChI

InChI=1S/C9H10FNO3S/c10-8-5-7(15(11,12)13)3-4-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

LYRVJWHWKUQLTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)F

Origin of Product

United States

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